3,4,5-trichloro-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trichloro-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHQYBWAVZGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363069 | |
| Record name | 1H-Pyrazole, 3,4,5-trichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90445-57-1 | |
| Record name | 1H-Pyrazole, 3,4,5-trichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,5 Trichloro 1 Methyl 1h Pyrazole and Its Precursors
Strategies for Direct Halogenation of 1-Methyl-1H-pyrazole Derivatives
Direct halogenation involves the introduction of chlorine atoms onto the 1-methyl-1H-pyrazole core. The pyrazole (B372694) ring is susceptible to electrophilic substitution, with the C-4 position being the most reactive site. researchgate.net Achieving full chlorination at the 3, 4, and 5 positions typically requires overcoming this inherent regioselectivity, often through sequential or more forceful reaction conditions.
Electrophilic Chlorination Approaches
Electrophilic chlorination is a common method for functionalizing pyrazole rings. beilstein-archives.org This approach utilizes reagents that deliver an electrophilic chlorine species to the electron-rich pyrazole system. The reaction generally proceeds through a classical electrophilic aromatic substitution mechanism, where the electrophile adds to the π-system to form a positively charged intermediate, which then loses a proton to restore aromaticity. rsc.org
Common chlorinating agents used for pyrazoles include:
Chlorine Gas (Cl₂): The direct use of chlorine gas can effectively chlorinate pyrazoles and their alkyl derivatives, typically affording 4-chloropyrazoles in moderate to good yields. mdpi.com
N-Chlorosuccinimide (NCS): NCS is a widely used, solid-phase reagent that provides a milder alternative to gaseous chlorine for the halogenation of pyrazoles. researchgate.netresearchgate.net Reactions with NCS can be performed in various organic solvents.
Trichloroisocyanuric Acid (TCCA): TCCA serves as another efficient source of electrophilic chlorine. Solvent-free mechanochemical methods using TCCA in a ball mill have been developed, offering a rapid and environmentally friendly protocol for the synthesis of 4-chloropyrazole derivatives. rsc.orgrsc.org
While highly effective for monochlorination at the 4-position, achieving trichlorination often requires harsher conditions or a multi-step process, as the introduction of electron-withdrawing chlorine atoms deactivates the ring towards further electrophilic substitution.
Oxidative Halogenation Techniques
Oxidative halogenation presents an alternative strategy, often employing electrochemical methods. mdpi.comrsc.org In this technique, a halide ion source, such as an alkali metal halide, is oxidized at an anode to generate a reactive halogen species in situ. This electrogenerated halogen then interacts with the pyrazole substrate to yield the chlorinated product. mdpi.com
These electrochemical processes are typically carried out under mild conditions in a divided cell using a platinum anode. mdpi.com The method has been successfully applied to a range of N-H and N-alkyl pyrazoles. The reactivity of the pyrazole substrate is influenced by the substituents present; pyrazoles with acceptor groups like -NO₂ or -COOH have been effectively chlorinated using this technique. mdpi.com This approach is noted for being environmentally promising as it utilizes electric current in place of chemical oxidants. mdpi.com
Multi-step Halogenation Protocols
Given that direct, one-pot trichlorination of 1-methyl-1H-pyrazole is challenging due to the deactivating effect of the chlorine substituents, a multi-step protocol is often necessary. Such a strategy involves a sequence of halogenation and functionalization steps.
A typical sequence would begin with the chlorination of the most reactive C-4 position. researchgate.net Subsequent chlorination at the C-3 and C-5 positions is more difficult and may require stronger reaction conditions, higher temperatures, or different halogenating agents. researchgate.net An alternative to direct C-H chlorination is the dehydroxyhalogenation of hydroxypyrazoles (pyrazolones) using reagents like phosphorus oxychloride, which can be an effective method for producing 3- or 5-chloropyrazoles when the other positions are blocked. researchgate.net The synthesis of a fully substituted pyrazole, such as 3,4-bis((4-chloro-3,5-dinitro-1H-pyrazol-1-yl)methyl)-furoxan, starting from 4-chloropyrazole, exemplifies a multi-step functionalization process where the initial halogenated pyrazole undergoes further synthetic transformations. energetic-materials.org.cn
Table 1: Comparison of Direct Chlorination Methods for Pyrazole Derivatives
| Method | Common Reagent(s) | Typical Conditions | Key Features & Selectivity |
|---|---|---|---|
| Electrophilic Chlorination | Cl₂, NCS, TCCA | Organic solvents (e.g., CH₂Cl₂, CCl₄) or solvent-free (mechanochemical) | Highly regioselective for the C-4 position in unsubstituted pyrazoles. mdpi.comrsc.orgresearchgate.net |
| Oxidative Halogenation | Alkali metal halides (e.g., NaCl) | Electrochemical cell, Pt-anode, H₂O or H₂O–CHCl₃ | Mild conditions; avoids chemical oxidants. mdpi.com Effective for pyrazoles with various substituents. |
| Multi-step Protocols | Various (e.g., NCS, POCl₃) | Stepwise reactions with potentially increasing harshness | Necessary for exhaustive chlorination; allows for functionalization at less reactive sites. researchgate.net |
Cyclocondensation Routes Involving Trichloromethyl-Containing Building Blocks
An alternative to direct halogenation is the construction of the pyrazole ring from acyclic precursors, a method known as cyclocondensation. This approach is particularly useful when one of the starting materials already contains a trichloromethyl (-CCl₃) group, which becomes an integral part of the final heterocyclic product.
Reactions of 1,1,1-Trichloro-4-alkoxy-3-alken-2-ones with Hydrazine (B178648) Derivatives
A prominent cyclocondensation route utilizes 1,1,1-trichloro-4-alkoxy-3-alken-2-ones as key building blocks. researchgate.net These compounds serve as synthetic equivalents of 1,3-dicarbonyl compounds and possess two distinct electrophilic sites. researchgate.net The reaction of these trichloromethyl enones with hydrazine derivatives, such as methylhydrazine, is a primary method for forming the pyrazole ring. nih.govacs.org
The general process involves the reaction of the hydrazine with the enone, leading to a cyclization and dehydration cascade that forms the aromatic pyrazole ring. The trichloromethyl group from the enone is incorporated directly into the pyrazole structure, typically at the 3- or 5-position. This method provides a direct pathway to pyrazoles where the -CCl₃ group can be retained or used as a precursor for other functional groups, such as carboxyalkyl moieties. nih.govacs.org A direct synthesis of 3,4,5-trichloro-1-methyl-1H-pyrazole has been reported from the reaction of hexachloropropene (B155961) with methyl hydrazine, which represents a related cyclocondensation strategy. prepchem.com
Regioselective Protocols for 1-Substituted Pyrazoles from Trichloromethyl Enones
A significant challenge in the reaction between unsymmetrical 1,3-dicarbonyl equivalents and substituted hydrazines like methylhydrazine is the lack of regioselectivity, which often results in a mixture of 1,3- and 1,5-disubstituted pyrazole isomers. nih.govnih.gov However, regiocontrolled protocols have been developed to overcome this issue.
Research has demonstrated that the regiochemical outcome can be directed by the nature of the hydrazine reagent used. nih.govacs.org For instance, in reactions involving trichloromethyl enones and arylhydrazines, using the arylhydrazine hydrochloride salt selectively yields the 1,3-regioisomer. nih.govacs.org In contrast, using the corresponding free arylhydrazine base leads exclusively to the formation of the 1,5-regioisomer. nih.govacs.org This control is attributed to the different reaction pathways favored by the protonated and free-base forms of the hydrazine. This methodology provides a powerful and selective tool for preparing specific regioisomers of 1-substituted pyrazoles derived from trichloromethyl enones. nih.gov
Table 2: Regioselective Cyclocondensation of Trichloromethyl Enones with Arylhydrazines
| Hydrazine Reagent Form | Reaction Conditions | Major Regioisomer Formed | Reported Yield Range |
|---|---|---|---|
| Arylhydrazine Hydrochloride | Methanol (B129727), heat | 1,3-disubstituted pyrazole | 37–97% nih.govacs.org |
| Free Arylhydrazine | Methanol, heat | 1,5-disubstituted pyrazole | 52–83% nih.govacs.org |
Advanced Synthetic Techniques and Green Chemistry Approaches in Pyrazole Synthesis
In recent years, the field of chemical synthesis has seen a significant shift towards methodologies that are not only efficient but also environmentally benign. The synthesis of pyrazole derivatives, including polychlorinated structures, has benefited from these advancements, particularly through the adoption of microwave-assisted techniques and solvent-free reaction conditions. These approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. chim.itmdpi.comgsconlinepress.com The application of microwave irradiation to the synthesis of pyrazole scaffolds offers several advantages over conventional heating methods, including rapid reaction rates, higher product yields, and often, cleaner reaction profiles. dergipark.org.trresearchgate.net This technique is particularly beneficial for the synthesis of substituted pyrazoles, where it can significantly reduce the lengthy reaction times often required by traditional protocols. chim.it
The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation, often in conjunction with green chemistry principles such as the use of water as a solvent or solvent-free conditions. dergipark.org.trmdpi.com For instance, the condensation of β-keto esters with hydrazine derivatives to form pyrazolones can be accomplished in minutes with excellent yields under microwave irradiation without the need for a solvent. researchgate.net While specific microwave-assisted synthesis protocols for this compound are not extensively documented in publicly available literature, the general success of this technique for a wide array of pyrazole derivatives, including those with halogen substituents, suggests its potential applicability. dergipark.org.tr The typical conditions for microwave-assisted pyrazole synthesis involve sealed-vessel reactions at elevated temperatures and pressures, which allows for rapid heating of the reaction mixture.
Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives
| Reactants | Product | Microwave Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-Keto esters and Hydrazine derivatives | Pyrazolones | Solvent-free | Minutes | Excellent | researchgate.net |
| Chalcones and Hydrazine hydrate | Pyrazole derivatives | Ethanol | 2-8 min | Good | gsconlinepress.com |
| 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, and amines | Pyrazoles | Water, 115–140 °C | 9–10 min | 78–90% | mdpi.com |
| 4-chloro-benzaldehyde, 4-chloroacetophenone and thiosemicarbazide | Pyrazole derivative | Not specified | Not specified | Not specified | dergipark.org.tr |
This table presents generalized data based on the synthesis of various pyrazole derivatives and may not be directly applicable to this compound.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. ias.ac.in The synthesis of pyrazoles under solvent-free conditions, often facilitated by grinding or microwave irradiation, has been shown to be highly efficient. mdpi.comias.ac.in These methods not only reduce waste but can also lead to improved reaction kinetics and, in some cases, different product selectivity compared to solution-phase synthesis.
Table 2: Examples of Solvent-Free Synthesis of Pyrazole Derivatives
| Reactants | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine monohydrate, malononitrile, ethyl acetoacetate, and ketones/aldehydes | Pyrano[2,3-c]pyrazole derivatives | Solvent-free | Not specified | ias.ac.in |
| β-Keto esters and Hydrazine derivatives | Pyrazolones | Microwave irradiation | Excellent | researchgate.net |
| 1H-pyrazole-4-carbaldehyde, active methylenes, and malononitrile | Fused pyran-pyrazole derivatives | Microwave irradiation, pyrrolidine-acetic acid catalyst | Good | mdpi.com |
This table presents generalized data based on the synthesis of various pyrazole derivatives and may not be directly applicable to this compound.
Synthesis of Analogs and Structurally Related Polychlorinated Pyrazoles
The synthesis of analogs of this compound and other structurally related polychlorinated pyrazoles is of significant interest for structure-activity relationship studies in various applications. These synthetic efforts often involve the introduction of different substituents on the pyrazole ring or the variation of the substituent at the N1 position.
The regiocontrolled synthesis of substituted pyrazoles is a key challenge, and various methodologies have been developed to address this. nih.gov For instance, the use of trichloromethyl enones as starting materials allows for the regiocontrolled preparation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. nih.gov The selectivity of the reaction, leading to either the 1,3- or 1,5-regioisomer, can be controlled by the choice of the hydrazine reagent. nih.gov
Furthermore, functionalization of the pyrazole core can be achieved through various reactions. For example, Vilsmeier-Haack reaction of hydrazones can be used to introduce a formyl group at the 4-position of the pyrazole ring, which can then serve as a handle for further synthetic transformations. nih.gov The synthesis of pyrazoles with different substitution patterns, including those with thiophene moieties, has also been reported through the reaction of chalcone-type compounds with phenyl hydrazine hydrochloride. nih.gov
While the direct synthesis of a wide range of analogs of this compound is not extensively detailed in the literature, the general synthetic methods for substituted and polychlorinated pyrazoles provide a foundation for the preparation of such compounds. These methods include cyclocondensation reactions, multicomponent reactions, and functionalization of pre-existing pyrazole scaffolds. nih.govorganic-chemistry.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazole |
| Pyrazolone |
| Pyrano[2,3-c]pyrazole |
| 1-substituted-3(5)-carboxyalkyl-1H-pyrazole |
| Trichloromethyl enone |
| 1,3-regioisomer |
| 1,5-regioisomer |
| Hydrazone |
| Chalcone |
| Phenyl hydrazine hydrochloride |
| β-Keto ester |
| Hydrazine |
| Malononitrile |
| Ethyl acetoacetate |
| Aldehyde |
Structural Elucidation and Advanced Characterization of 3,4,5 Trichloro 1 Methyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 3,4,5-trichloro-1-methyl-1H-pyrazole, the only protons present are those on the N-methyl group.
Expected Spectral Features: The ¹H NMR spectrum is predicted to show a single, sharp peak (a singlet) corresponding to the three equivalent protons of the methyl group. Since there are no adjacent protons, no spin-spin splitting would occur. The chemical shift of this singlet is influenced by the electron-withdrawing nature of the pyrazole (B372694) ring and the three chlorine atoms. In typical 1-methyl-pyrazoles, the methyl signal appears around 3.8-4.0 ppm. rsc.org The strong deshielding effect of the three chlorine substituents on the pyrazole ring would likely shift this peak further downfield.
| Predicted ¹H NMR Data | |
| Assignment | N-CH₃ |
| Predicted Chemical Shift (δ) | ~ 4.0 ppm |
| Multiplicity | Singlet (s) |
| Integration | 3H |
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in a molecule. The structure of this compound contains four unique carbon atoms: the methyl carbon and the three carbons of the pyrazole ring (C3, C4, and C5).
Expected Spectral Features: The ¹³C NMR spectrum is expected to display four distinct signals. The N-methyl carbon typically appears in the range of 35-40 ppm in similar N-methyl pyrazole structures. nih.govresearchgate.net The signals for the pyrazole ring carbons (C3, C4, and C5) are expected to be significantly downfield. Carbons directly bonded to chlorine atoms experience a strong deshielding effect. Therefore, the chemical shifts for C3, C4, and C5 are predicted to be in the aromatic/heteroaromatic region, likely exceeding 120 ppm, with their exact positions influenced by the combined electronic effects of the chlorine atoms and the ring nitrogens. nih.govrsc.org
| Predicted ¹³C NMR Data | |
| Assignment | N-CH₃ |
| Predicted Chemical Shift (δ) | ~ 35-45 ppm |
| Assignment | C3, C4, C5 (ring carbons) |
| Predicted Chemical Shift (δ) | > 120 ppm |
Heteronuclear NMR Techniques for Chlorine and Nitrogen (e.g., ³⁵Cl, ¹⁵N)
While ¹H and ¹³C NMR are standard, techniques involving other nuclei like ³⁵Cl and ¹⁵N can provide deeper structural insights, though their application is often more complex.
¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen atoms. In this compound, the two nitrogen atoms (N1 and N2) are in chemically distinct environments and would be expected to produce two separate signals. ¹⁵N NMR is highly sensitive to the electronic environment, and the chemical shifts can provide valuable information about electron density, hybridization, and participation in the aromatic system. acs.orgacs.orgrsc.org Studies on pyrazoles show a wide range of chemical shifts depending on substitution and protonation state. acs.org
³⁵Cl NMR Spectroscopy: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei. This property leads to very broad signals, making high-resolution spectra difficult to obtain for covalently bonded chlorine atoms in organic molecules. nih.govhuji.ac.il However, solid-state ³⁵Cl NMR can be a powerful tool. nih.gov The quadrupolar coupling constant (CQ), derived from the spectrum, is highly sensitive to the electronic environment around the chlorine nucleus and can provide information about the nature of the C-Cl bond and intermolecular interactions. rsc.orgresearchgate.net For this compound, three distinct signals would be expected, corresponding to the chlorine atoms at the C3, C4, and C5 positions, though spectral overlap is possible.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. gbiosciences.comwikipedia.org
Expected Molecular Ion and Isotopic Pattern: The molecular formula of this compound is C₄H₃Cl₃N₂. A key feature in its mass spectrum would be the molecular ion (M⁺) peak cluster. Due to the natural abundance of chlorine's two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), molecules containing three chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 100:98:32:3. docbrown.info This distinctive pattern is a definitive indicator of a trichlorinated compound.
Expected Fragmentation Patterns: Electron impact ionization would likely induce fragmentation. Common fragmentation pathways for halogenated heterocyclic compounds include the loss of a chlorine radical or a methyl radical from the molecular ion.
| Predicted Mass Spectrometry Data | |
| Ion | [M]⁺ |
| Formula | [C₄H₃Cl₃N₂]⁺ |
| Predicted Feature | Isotopic cluster (M, M+2, M+4, M+6) |
| Ion | [M-Cl]⁺ |
| Formula | [C₄H₃Cl₂N₂]⁺ |
| Predicted Feature | Loss of a chlorine atom |
| Ion | [M-CH₃]⁺ |
| Formula | [C₃H₀Cl₃N₂]⁺ |
| Predicted Feature | Loss of the methyl group |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgfiveable.me This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. bu.eduazolifesciences.com
While no published crystal structure for this compound was found, this technique would provide invaluable data if suitable crystals were analyzed.
Expected Structural Insights: A crystallographic study would confirm the planarity of the pyrazole ring. It would yield precise measurements for the C-Cl, C-N, N-N, and C-C bond lengths, which could be compared with theoretical values to understand the electronic effects of the substituents. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions, such as halogen bonding or π-stacking, which govern the solid-state properties of the material.
| Anticipated X-ray Crystallography Data | |
| Parameter | Crystal System |
| Information Provided | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Parameter | Space Group |
| Information Provided | The specific symmetry elements of the unit cell. |
| Parameter | Unit Cell Dimensions (a, b, c, α, β, γ) |
| Information Provided | The size and angles of the repeating unit of the crystal. |
| Parameter | Bond Lengths (Å) & Bond Angles (°) |
| Information Provided | Precise geometry of the molecule in the solid state. |
| Parameter | Intermolecular Interactions |
| Information Provided | Details on crystal packing forces (e.g., van der Waals, halogen bonds). |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are used to identify functional groups. researchgate.net
Expected Spectral Features: The vibrational spectrum of this compound would be characterized by several key features:
C-H Vibrations: Stretching and bending modes from the N-methyl group are expected in the regions of 2950-3000 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
Pyrazole Ring Vibrations: The pyrazole ring would exhibit a series of characteristic stretching vibrations, typically in the 1400-1600 cm⁻¹ region, corresponding to C=N and C=C bonds.
C-Cl Vibrations: The most prominent features related to the chloro-substituents would be the C-Cl stretching modes. These are typically strong in both IR and Raman spectra and appear in the fingerprint region, generally between 600 and 800 cm⁻¹. nih.govnih.govacs.org The presence of three C-Cl bonds would likely result in multiple absorptions in this region.
| Predicted Vibrational Spectroscopy Data | |
| Vibrational Mode | C-H stretch (methyl) |
| Expected Wavenumber (cm⁻¹) | 2950 - 3000 |
| Vibrational Mode | C=N / C=C stretch (ring) |
| Expected Wavenumber (cm⁻¹) | 1400 - 1600 |
| Vibrational Mode | C-H bend (methyl) |
| Expected Wavenumber (cm⁻¹) | 1400 - 1450 |
| Vibrational Mode | C-Cl stretch |
| Expected Wavenumber (cm⁻¹) | 600 - 800 |
Thermal Analysis (e.g., Differential Thermal Analysis, Thermogravimetric Analysis) for Stability and Decomposition Studies (Applicable to complexes of the compound)
A comprehensive review of scientific literature and chemical databases was conducted to gather data on the thermal stability and decomposition of metal complexes containing the ligand this compound. Methodologies of primary interest included Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), which are instrumental in determining the thermal properties of coordination compounds.
Despite extensive searches, no specific studies detailing the thermal analysis of complexes formed with this compound could be located in the available published research. While the thermal behavior of numerous other pyrazole-based complexes has been widely investigated, providing insights into their decomposition pathways and thermal stability, such data is not available for the specific trichlorinated pyrazole derivative that is the subject of this article.
Consequently, the presentation of detailed research findings, data tables on decomposition temperatures, or mass loss percentages for complexes of this compound is not possible at this time. Further experimental research would be required to elucidate the thermal properties of these specific compounds.
Table of Compounds Mentioned
| Compound Name |
| This compound |
Table of Analytical Techniques Mentioned
| Technique | Abbreviation |
| Differential Thermal Analysis | DTA |
| Thermogravimetric Analysis | TGA |
Computational and Theoretical Investigations of this compound: A Survey of Current Scientific Literature
A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound This compound . While the broader class of pyrazole derivatives has been the subject of extensive computational investigation, this particular trichlorinated methyl-pyrazole has not been a specific focus of published research to date.
Computational chemistry is a powerful tool for elucidating the properties and reactivity of molecules. Techniques such as quantum chemical calculations, Density Functional Theory (DFT), and Molecular Electron Density Theory (MEDT) are routinely employed to understand electronic structure, molecular geometry, reaction pathways, and spectroscopic parameters of chemical compounds. However, the application of these methods to this compound has not been documented in the accessible scientific domain.
Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following outlined topics as they pertain to this compound:
Computational Chemistry and Theoretical Investigations of 3,4,5 Trichloro 1 Methyl 1h Pyrazole
Conformational Analysis and Intermolecular Interactions
Future computational studies on 3,4,5-trichloro-1-methyl-1H-pyrazole would be necessary to generate the specific data and insights requested. Such research would contribute valuable information to the field of heterocyclic chemistry, particularly in understanding the influence of polychlorination on the electronic and structural properties of the pyrazole (B372694) ring system.
Chemical Reactivity and Transformation Pathways of 3,4,5 Trichloro 1 Methyl 1h Pyrazole
Substitution Reactions at the Chlorinated Pyrazole (B372694) Ring
The three chlorine atoms attached to the pyrazole ring are the primary sites for chemical modification, mainly through nucleophilic substitution mechanisms.
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org In 3,4,5-trichloro-1-methyl-1H-pyrazole, the cumulative inductive effect of the three chlorine atoms, combined with the inherent electron-deficient nature of the pyrazole ring, makes the system highly activated for SNAr reactions. nih.govmasterorganicchemistry.com This type of reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of a halide ion restores the aromaticity and yields the substitution product.
The reactivity of halogenated π-deficient aromatic rings like pyrimidines and pyridines in SNAr reactions is well-documented. youtube.com The positions of the halogens relative to the ring nitrogens are crucial for stabilizing the negative charge in the Meisenheimer intermediate. youtube.com In the case of this compound, all three chloro-substituted carbons are adjacent to at least one ring nitrogen, which should facilitate nucleophilic attack.
While specific studies detailing the regioselectivity of SNAr on this exact trichloro-pyrazole are limited, research on dichloropyrazolopyrimidine systems shows that computational analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can effectively predict the site of nucleophilic attack. wuxiapptec.com Such analyses often reveal that the carbon atoms most susceptible to attack possess the largest LUMO lobes. wuxiapptec.com Generally, the regioselectivity can be controlled by carefully selecting reaction conditions and nucleophiles. For instance, in reactions with 2,4-dichloropyrimidine, the more electrophilic C4 position is typically substituted first, allowing for subsequent reactions at the C2 position with a different nucleophile. youtube.com
| Reaction Type | Key Factors | Expected Outcome for this compound | References |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 1. Electron-deficient pyrazole ring. 2. Presence of three electron-withdrawing Cl atoms. 3. Good leaving group ability of Cl⁻. | High potential for reaction with various nucleophiles (e.g., amines, alkoxides, thiolates). Regioselectivity will depend on the specific reaction conditions and the nucleophile used. | libretexts.orgnih.govyoutube.comwuxiapptec.com |
| Mechanism | Formation of a resonance-stabilized Meisenheimer complex. | The negative charge of the intermediate is stabilized by the adjacent nitrogen atoms and the remaining chlorine atoms. | libretexts.orgmasterorganicchemistry.com |
It is important to clarify that the subject compound, this compound, features chloro-substituents directly attached to the pyrazole ring, not a trichloromethyl (-CCl₃) group. Transformations involving the chloro-substituents primarily fall under the category of SNAr reactions as discussed above, or reductive dehalogenation (covered in Section 5.3).
However, the conversion of a trichloromethyl group into a carboxylate or ester is a noteworthy and well-documented transformation for a different class of pyrazole derivatives. beilstein-journals.orgacs.org This process typically involves hydrolysis or alcoholysis of the -CCl₃ group, often following the initial cyclization reaction to form the pyrazole ring. beilstein-journals.orgacs.org For example, the reaction of trichloromethyl enones with hydrazines in an alcohol solvent like methanol (B129727) can lead directly to the formation of pyrazole carboxymethyl esters. acs.org This transformation highlights the utility of the trichloromethyl group as a synthetic precursor to a carboxylic acid moiety on a pyrazole core. acs.org
Reactions Involving the N-Methyl Substituent
The N-methyl group on the pyrazole ring can also be a site for chemical transformation, primarily through N-demethylation or functionalization via metallation.
N-demethylation of N-methyl heterocycles is a synthetically useful process. One general approach involves oxidation of the N-methylated heterocycle to form an N-methyl, N-oxide intermediate, which is then treated with a transition metal to yield the demethylated product.
Alternatively, direct functionalization of the N-methyl group is possible. Studies on the lithiation of 1-methylpyrazole (B151067) have shown that under kinetically controlled conditions (using n-BuLi in THF), deprotonation occurs preferentially at the methyl group. nih.gov The resulting lithiated species can then be trapped with an electrophile to introduce a new functional group. However, under thermodynamic control, lithiation occurs at the C5 position of the pyrazole ring. nih.gov The presence of three electron-withdrawing chloro groups on the ring of this compound would likely influence the acidity of the N-methyl protons and the protons on the ring, potentially altering this observed regioselectivity.
Behavior in Oxidation and Reduction Processes
The redox chemistry of this compound is influenced by both the aromatic pyrazole core and its chloro-substituents.
Oxidation: The pyrazole ring itself can be subject to oxidation. For instance, the electrooxidative functionalization of pyrazole derivatives can lead to C-Cl, C-Br, C-I, and C-S bond formations. mdpi.com However, the high degree of chlorination in this compound makes the ring electron-poor and thus more resistant to oxidative processes compared to unsubstituted pyrazole. Oxidation, if forced, might occur at the N-methyl group or lead to ring degradation under harsh conditions. Direct oxidation of chlorinated pyrazines to their N-oxides has been achieved using potent oxidizing agents like dimethyldioxirane, suggesting that N-oxidation could be a possible pathway. researchgate.net
Reduction: The polychlorinated nature of the compound makes it a prime candidate for reductive processes, specifically dehalogenation. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or treatment with reducing metals. This process systematically removes chlorine atoms, replacing them with hydrogen. It is plausible that selective, partial dechlorination could be achieved by carefully controlling the reaction conditions, potentially offering a route to di- or mono-chlorinated pyrazole derivatives. The mechanism for enzymatic reductive dehalogenation of compounds like tetrachlorohydroquinone (B164984) involves ketonization followed by the elimination of HCl, a pathway that highlights the chemical principles involved in removing chlorine from an activated ring system. nih.gov
Derivatization Strategies for Further Functionalization
The functional groups present on this compound offer multiple handles for derivatization, enabling its use as a versatile building block in organic synthesis.
Sequential SNAr Reactions: As discussed, the three chlorine atoms can be substituted by a variety of nucleophiles. By controlling stoichiometry and reaction conditions, it is possible to achieve sequential and regioselective substitution, allowing for the introduction of multiple different functional groups onto the pyrazole core. This step-wise functionalization is a powerful strategy for building molecular complexity. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Aryl chlorides are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. nih.govtaylorandfrancis.com These reactions are fundamental in drug discovery and materials science. nih.gov The chlorine atoms on the pyrazole ring can serve as coupling sites. For instance, palladium-catalyzed direct arylation has been successfully applied to 5-chloropyrazoles to selectively synthesize 4-aryl pyrazoles, demonstrating the utility of a chloro-substituent as a synthetic handle for C-C bond formation. acs.org This suggests that the chloro groups of this compound could be selectively replaced with aryl, alkyl, or amino groups via cross-coupling chemistry.
| Derivatization Strategy | Reactive Site(s) | Description | Potential Products | References |
|---|---|---|---|---|
| Sequential SNAr | C3-Cl, C4-Cl, C5-Cl | Stepwise replacement of chlorine atoms with various nucleophiles (amines, alkoxides, etc.) by controlling reaction conditions. | Mono-, di-, or tri-substituted pyrazoles with diverse functionalities. | wuxiapptec.comresearchgate.net |
| Suzuki-Miyaura Coupling | C3-Cl, C4-Cl, C5-Cl | Palladium-catalyzed reaction with boronic acids or esters to form new C-C bonds. | Aryl- or vinyl-substituted pyrazoles. | nih.govacs.org |
| Buchwald-Hartwig Amination | C3-Cl, C4-Cl, C5-Cl | Palladium-catalyzed reaction with amines to form new C-N bonds. | Amino-substituted pyrazoles. | nih.gov |
| Reductive Dehalogenation | C3-Cl, C4-Cl, C5-Cl | Selective or complete removal of chlorine atoms to generate less substituted pyrazole cores. | Di-chloro, mono-chloro, or 1-methyl-pyrazole. | nih.gov |
| N-Methyl Functionalization | N-CH₃ | Deprotonation followed by reaction with electrophiles. | Pyrazoles with functionalized N-alkyl chains. | nih.gov |
Coordination Chemistry and Ligand Properties of 3,4,5 Trichloro 1 Methyl 1h Pyrazole
Synthesis and Characterization of Metal Complexes with 3,4,5-Trichloro-1-methyl-1H-pyrazole as a Ligand
No specific methods for the synthesis of metal complexes using this compound as a ligand have been reported. General methods for the synthesis of pyrazole-metal complexes often involve the reaction of a metal salt with the pyrazole (B372694) ligand in a suitable solvent. Characterization would typically involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis. However, no such characterization data has been published for complexes of this specific ligand.
Role as a N-Donor Ligand in Transition Metal Chemistry
While pyrazoles are well-known N-donor ligands, the specific role and behavior of this compound in transition metal chemistry have not been investigated. The coordination would be expected to occur through the N2 nitrogen atom of the pyrazole ring, but the electronic effects of the three chlorine substituents would likely influence its donor properties.
Influence of Chlorination on Ligand Binding Affinity and Coordination Geometry
The influence of the three chlorine atoms on the binding affinity and coordination geometry of this compound is a key area for potential research but is currently unelucidated. The electron-withdrawing nature of chlorine atoms would be expected to decrease the basicity of the pyrazole nitrogen, potentially affecting its binding affinity to metal ions. Steric effects from the chlorine atoms at the 3, 4, and 5 positions could also influence the coordination geometry of the resulting metal complexes.
Supramolecular Interactions and Crystal Engineering in Metal Complexes
The role of this compound in supramolecular chemistry and crystal engineering is another area lacking investigation. Halogen bonding is a potential supramolecular interaction that could be exhibited by the chlorine atoms in its metal complexes, potentially leading to the formation of unique crystal structures. However, no studies have been published to confirm or explore this possibility.
Applications in Agrochemical Science
Function as a Privileged Scaffold in Crop Protection Research
In medicinal and agrochemical research, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of new active compounds. clockss.org The pyrazole (B372694) nucleus is widely recognized as such a scaffold. clockss.orgmdpi.com Its chemical stability and the ability to substitute various functional groups at different positions on the ring allow for the creation of large libraries of derivatives with diverse biological activities. mdpi.com These derivatives have been shown to interact with a wide range of biological targets in pests and weeds, leading to the development of commercial agrochemicals with different modes of action. clockss.org
Investigation of Modes of Action in Target Organisms (e.g., Insecticidal, Nematicidal, Fungicidal Mechanisms)
The pyrazole scaffold is a component of agrochemicals with various modes of action. For instance, some pyrazole-containing insecticides function by interfering with the insect's nervous system or energy metabolism. clockss.orgnih.gov Fungicidal pyrazoles often act by inhibiting respiration in pathogenic fungi. d-nb.infoscispace.com Similarly, certain pyrazole derivatives have demonstrated nematicidal and herbicidal properties. nih.govnih.govmdpi.com
Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels that are crucial for muscle contraction in insects. nih.govnih.gov They are a key target for a class of insecticides known as diamides, some of which incorporate heterocyclic scaffolds. nih.gov Certain novel pyrazole derivatives have been investigated as potential regulators of insect ryanodine receptors, causing uncontrolled calcium release from internal stores, leading to paralysis and death of the insect. nih.govmedchemexpress.com Another common target for pyrazole-based insecticides, like fipronil, is the gamma-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system. nih.gov
There is no specific data available in the public domain that documents the direct interaction of 3,4,5-trichloro-1-methyl-1H-pyrazole with ryanodine receptors or other specific molecular targets in pests. Research in this area focuses on highly optimized, larger molecules designed to fit the specific binding pockets of these receptors.
Enzyme inhibition is a primary mechanism of action for many pesticides. For example, a major class of pyrazole-containing fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), function by blocking the fungal respiratory chain at complex II. researchgate.net In the realm of herbicides, some pyrazole derivatives are known to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for pigment biosynthesis in plants. clockss.orgresearchgate.net
Specific studies detailing the inhibition of enzymes in pest species by this compound are not present in the available scientific literature. It is plausible that this chemical structure could serve as a core component of a molecule designed to inhibit a specific enzyme, but data on the compound itself is lacking.
Table 1: Investigated Modes of Action for Pyrazole-Based Agrochemicals This table illustrates common modes of action for the broader class of pyrazole agrochemicals. Specific data for this compound is not available.
| Activity Type | Common Molecular Target/Mechanism | Reference Compound Class | Data for this compound |
| Insecticidal | Ryanodine Receptor (RyR) Modulation | Diamide Insecticides | Data Not Available |
| Insecticidal | GABA-gated Chloride Channel Blocker | Phenylpyrazoles (e.g., Fipronil) | Data Not Available |
| Fungicidal | Succinate Dehydrogenase Inhibition (SDHI) | Pyrazole Carboxamides | Data Not Available |
| Herbicidal | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Benzoyl Pyrazoles | Data Not Available |
Structure-Activity Relationship (SAR) Studies for Agrochemical Optimization
Structure-Activity Relationship (SAR) studies are fundamental to the design of new and effective agrochemicals. These studies involve synthesizing a series of related compounds by systematically modifying parts of a lead molecule and evaluating how these changes affect its biological activity. For pyrazole-based agrochemicals, SAR studies have explored the impact of different substituents at various positions of the pyrazole ring on their efficacy and target specificity. researchgate.net For example, research has shown that the type of substituent at the 1-position and the nature of the carboxamide group at the 5-position of the pyrazole ring can dramatically influence the insecticidal or fungicidal potency. rhhz.net
While SAR studies have been published for various classes of pyrazole derivatives, including those with halogen substitutions, no specific SAR studies focusing on this compound as the core scaffold for agrochemical optimization were found in the public literature. Such studies would likely be part of proprietary industrial research and development. The insights from general pyrazole SAR studies suggest that the three chlorine atoms on this specific molecule would create a distinct electronic and steric profile that could be explored in the synthesis of novel active ingredients.
Environmental Fate and Degradation Pathways in Agricultural Contexts
There is no specific information available in the public scientific literature or regulatory databases regarding the environmental fate and degradation pathways of this compound. As this compound is likely an industrial intermediate, regulatory data requirements that apply to active ingredients sold and used as pesticides may not be applicable. epa.gov The environmental profile would need to be assessed for any final active ingredient that is synthesized from this precursor.
Table 2: Key Parameters in Environmental Fate Assessment This table outlines the typical data required for assessing the environmental fate of an agrochemical. No specific data is available for this compound.
| Parameter | Description | Data for this compound |
| Hydrolysis Half-Life | Rate of degradation in water at different pH levels. | Data Not Available |
| Photolysis Half-Life | Rate of degradation in water and on soil due to sunlight. | Data Not Available |
| Aerobic Soil Metabolism | Rate and pathway of degradation by microorganisms in the presence of oxygen. | Data Not Available |
| Anaerobic Soil Metabolism | Rate and pathway of degradation by microorganisms in the absence of oxygen. | Data Not Available |
| Mobility (Koc) | Tendency of the compound to adsorb to soil organic carbon, indicating potential for leaching. | Data Not Available |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4,5-trichloro-1-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via chlorination of 1-methyl-1H-pyrazole derivatives using chlorinating agents (e.g., SOCl₂, PCl₅) under controlled temperatures (60–80°C). A two-step procedure involving precursor functionalization (e.g., 4,5-dichloro-3-methyl-1H-pyrazole) followed by selective chlorination is common . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios of chlorinating agents significantly impact yield (50–75%) and purity (>95%). For example, excess PCl₅ may lead to over-chlorination, necessitating careful monitoring via TLC or GC-MS .
| Synthetic Route | Precursor | Chlorinating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct chlorination | 1-methyl-1H-pyrazole | SOCl₂ | DCM | 60 | 92 |
| Stepwise functionalization | 4,5-dichloro-3-methyl-1H-pyrazole | PCl₅ | Toluene | 75 | 97 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions and purity. Chlorine atoms induce deshielding; δ ~6.8 ppm (pyrazole C-H) and δ ~40 ppm (methyl group) are diagnostic .
- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles, torsion). SHELX software (SHELXL for refinement) is widely used for small-molecule crystallography, employing direct methods for phase determination and least-squares refinement for accuracy .
- Mass spectrometry (HRMS) : Validate molecular weight (MW = 195.46 g/mol) and isotopic patterns (Cl³⁵/Cl³⁷ ratios) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data. Discrepancies in chlorine-induced deshielding may indicate incorrect tautomerization or crystal packing effects .
- Use dynamic NMR (DNMR) to detect conformational flexibility in solution, which computational models might overlook. For instance, hindered rotation of the methyl group could split signals .
- Cross-validate crystallographic data with PXRD to rule out polymorphism, which may skew computational comparisons .
Q. What strategies optimize the compound’s bioactivity in pharmacological applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance binding to target enzymes (e.g., carbonic anhydrase). Pyrazole derivatives with trichloro substitutions show improved inhibition constants (Ki < 10 nM) .
- In vitro assays : Use fluorescence-based assays to measure enzyme inhibition. For example, monitor CA-II activity via 4-nitrophenyl acetate hydrolysis, adjusting compound concentration (1–100 µM) and incubation time (30–60 min) .
- Solubility optimization : Co-crystallize with cyclodextrins or use PEGylation to enhance aqueous solubility for in vivo testing .
Q. How can discrepancies in reported crystal structure data for this compound be addressed?
- Methodological Answer :
- Re-refinement with SHELXL : Re-analyze raw diffraction data (e.g., .hkl files) using updated software versions to correct for systematic errors (e.g., absorption, extinction) .
- Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals. For example, apply a twin law (e.g., -h, -k, l) and refine twin fractions .
- Comparative studies : Cross-reference with analogous structures (e.g., 5-(4-chlorophenyl)-1H-pyrazole derivatives) to identify consistent bond parameters (C-Cl = 1.73–1.77 Å) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres. Decomposition onset at ~200°C in air vs. ~250°C in N₂ suggests oxidative degradation pathways .
- Pair with DSC to identify melting points (mp ~85°C) and exothermic events (e.g., sublimation vs. decomposition) .
- Replicate studies using standardized heating rates (e.g., 10°C/min) to minimize methodological variability .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
